
1,5-PENTANE-D10-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentane-d10-diol is a stable isotope labelled compound . It is also known as Pentamethylene glycol . It is a colorless, oily liquid with a characteristic odor . It is miscible in water and organic solvents .
Synthesis Analysis
1,5-Pentanediol is usually produced by catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate . Dicarboxylic acid mixtures containing glutaric acid may also be used, typically resulting in a mixture of 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol .
Molecular Structure Analysis
The molecular formula of this compound is C5H2D10O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .
Chemical Reactions Analysis
1,5-Pentanediol can be produced from sustainable sources like furfural . The production process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and specific reaction conditions . The productivity of 1,5-PDO is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH .
Physical And Chemical Properties Analysis
1,5-Pentanediol has a density of 0.994 g/mL at 25 °C . It has a melting point of -18 °C and a boiling point of 242 °C . It is miscible in water .
Mecanismo De Acción
Direcciones Futuras
The one-pot production of 1,5-Pentanediol from sustainable sources like furfural is a key reaction to compete with existing fossil sources . This process provides an economic and sustainable pathway for the manufacture of polyesters and polyurethanes . The high activity against multi-resistant bacteria makes pentane-1,5-diol an interesting new compound for topical antimicrobial therapy in humans .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,5-PENTANE-D10-DIOL can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,5-pentanediol", "deuterium oxide (D2O)", "sodium borohydride (NaBH4)", "deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 1,5-pentanediol in deuterium oxide (D2O) and add sodium borohydride (NaBH4) as a reducing agent.", "Step 2: Allow the reaction mixture to stir at room temperature for several hours until the reduction of the starting material is complete.", "Step 3: Remove excess NaBH4 by adding dilute hydrochloric acid (HCl) and filtering the resulting mixture.", "Step 4: Purify the intermediate compound by distillation or chromatography.", "Step 5: React the purified intermediate compound with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).", "Step 6: Allow the reaction mixture to stir at room temperature until the deuterium gas is fully incorporated into the intermediate compound.", "Step 7: Purify the final product by distillation or chromatography." ] } | |
| 1219804-42-8 | |
Fórmula molecular |
C5H2D10O2 |
Peso molecular |
114.21 |
Sinónimos |
1,5-PENTANE-D10-DIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


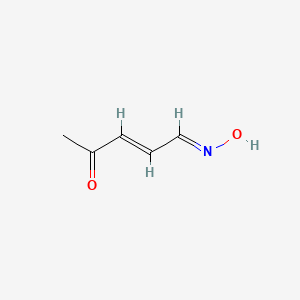
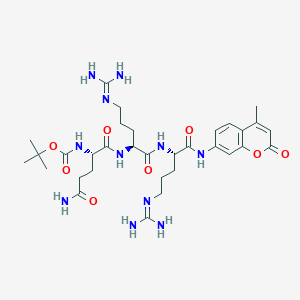


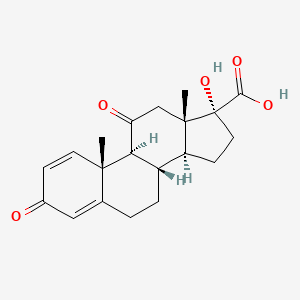
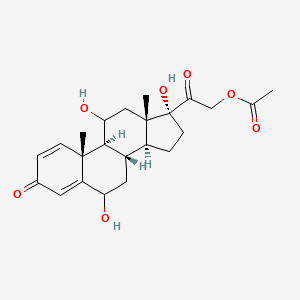
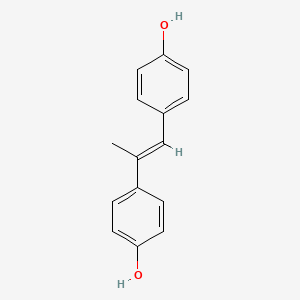
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)

